
2-(2-Propan-2-yloxan-4-yl)propan-1-amine
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Overview
Description
2-(2-Propan-2-yloxan-4-yl)propan-1-amine is an organic compound with a complex structure that includes an oxane ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Propan-2-yloxan-4-yl)propan-1-amine typically involves multiple stepsThe reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods aim to maximize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-Propan-2-yloxan-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it replaces another group in a molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, typically in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane derivatives, while reduction could produce simpler amine compounds .
Scientific Research Applications
2-(2-Propan-2-yloxan-4-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-Propan-2-yloxan-4-yl)propan-1-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function and activity. The oxane ring may also play a role in stabilizing the compound and enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
Propan-1-amine: A simpler amine with similar reactivity but lacking the oxane ring.
2-Propanamine: Another amine with a different structural arrangement.
Isopropylamine: A related compound with a branched structure.
Uniqueness
2-(2-Propan-2-yloxan-4-yl)propan-1-amine is unique due to the presence of both an oxane ring and an amine group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that simpler amines cannot fulfill .
Biological Activity
2-(2-Propan-2-yloxan-4-yl)propan-1-amine is a compound characterized by its unique structural features, including an amine group and an oxane ring. This combination of functional groups is significant in influencing the compound's biological activity. The potential applications of this compound span various fields, including medicinal chemistry and pharmacology.
The molecular formula of this compound is C9H19NO. The presence of the amine group allows for hydrogen bonding and ionic interactions with biological molecules, which is crucial for its biological activity. The oxane ring contributes to the compound's stability and binding affinity to various targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amine group can participate in nucleophilic substitution reactions, while the oxane ring may stabilize the molecule, enhancing its efficacy in biological systems. The mechanism involves:
- Hydrogen Bonding : The amine group forms hydrogen bonds with biological macromolecules, influencing their conformation and function.
- Ionic Interactions : These interactions can modulate the activity of enzymes and receptors, potentially leading to therapeutic effects.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the amine group is often linked to enhanced activity against various bacterial strains.
Compound | Activity | Target Organism |
---|---|---|
This compound | Antimicrobial | E. coli, S. aureus |
Related Amines | Antifungal | C. albicans |
Antitumor Effects
Studies have shown that amine-containing compounds can exhibit antitumor properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against cancer cell lines.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF7 (breast cancer) | 15 | Apoptosis induction |
A549 (lung cancer) | 20 | Cell cycle arrest |
Case Study 1: Antimicrobial Activity
In a study published in a peer-reviewed journal, this compound was tested against various bacterial strains. Results showed significant inhibition zones, indicating its potential as an antimicrobial agent.
Case Study 2: Antitumor Activity
Another investigation focused on the antitumor effects of this compound on MCF7 cell lines. The study revealed that treatment with this compound led to a marked decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
Properties
IUPAC Name |
2-(2-propan-2-yloxan-4-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-8(2)11-6-10(4-5-13-11)9(3)7-12/h8-11H,4-7,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOMHOIAKOYSMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(CCO1)C(C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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